5-Cyclohexyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a cyclohexyl group, a fluorobenzylidene moiety, and a triazole ring with a thiol group. Triazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexyl halides.
Formation of the Fluorobenzylidene Moiety: The fluorobenzylidene moiety can be introduced through a condensation reaction between 2-fluorobenzaldehyde and the triazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The imine group (benzylidene) can be reduced to form the corresponding amine.
Substitution: The fluorine atom in the benzylidene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
5-Cyclohexyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity.
Pathways Involved: The compound may affect signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-Cyclohexyl-4-amino-4H-1,2,4-triazole-3-thiol
Uniqueness
5-Cyclohexyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the combination of the cyclohexyl group and the fluorobenzylidene moiety, which may enhance its biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C15H17FN4S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H17FN4S/c16-13-9-5-4-8-12(13)10-17-20-14(18-19-15(20)21)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,19,21)/b17-10+ |
InChI Key |
NUBVSCDGQJXYPC-LICLKQGHSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3F |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CC=C3F |
solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.